Cas no 77-15-6 (Ethyl 1-methyl-4-phenylazepane-4-carboxylate)

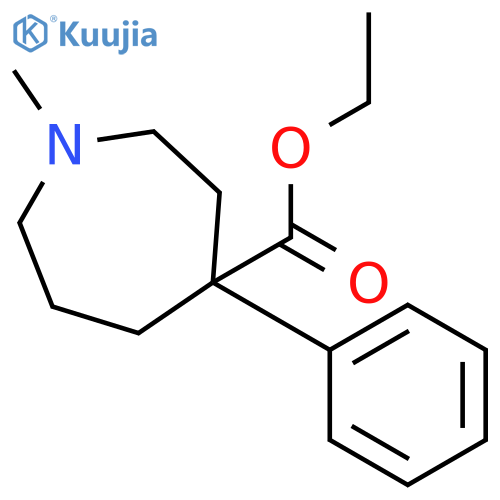

77-15-6 structure

商品名:Ethyl 1-methyl-4-phenylazepane-4-carboxylate

Ethyl 1-methyl-4-phenylazepane-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 1-methyl-4-phenylazepane-4-carboxylate

- 1H-Azepine-4-carboxylicacid, hexahydro-1-methyl-4-phenyl-, ethyl ester

- (+-)-1-methyl-4-phenyl-hexahydro-azepine-4-carboxylic acid ethyl ester

- 1-Methyl-4-phenyl-hexahydro-azepin-4-carbonsaeure-aethylester

- Aethoheptazin

- ETHOHEPTAZINE

- Ethoheptazine [BAN]

- Ethoheptazinum [INN-Latin]

- Ethyl heptazine

- Etoheptazina [INN-Spanish]

- Zactane

- Ethoheptazinum

- ETHOHEPTAZINE [INN]

- Q5404408

- 1H-Azepine-4-carboxylic acid, hexahydro-1-methyl-4-phenyl-, ethyl ester

- DB08988

- UNII-3A4G3A848U

- Aethoheptazin;Ethyl heptazine;Wy 401

- 1-Methyl-4-carbethoxy-4-phenylhexamethyleneimine

- DTXSID7023017

- 4-ETHOXYCARBONYL-1-METHYL-4-PHENYL-HEXAHYDRO-1H-AZEPINE

- 1-Methyl-4-carbethoxy-4-phenylhexamethylenimine

- 3A4G3A848U

- Ethyl 1-methyl-4-phenyl-4-azepanecarboxylate #

- ETHOHEPTAZINE [MI]

- ETHOHEPTAZINE [VANDF]

- 77-15-6

- ETHOHEPTAZINE [HSDB]

- CHEBI:135074

- Azepine-4-carboxylic acid, hexahydro-1-methyl-4-phenyl-, ethyl ester

- WGJHHMKQBWSQIY-UHFFFAOYSA-N

- CHEMBL170797

- EINECS 201-007-3

- Ethoheptazine [INN:BAN]

- Hexahydro-1-methyl-4-phenyl-4-azepinecarboxylic acid ethyl ester

- Etoheptazina

- WY 401

- AKOS016010413

- EN300-18562833

- BRN 0088192

- NCGC00183870-01

- 4-Carbethoxy-1-methyl-4-phenylhexamethylenimine

- Ethyl hexahydro-1-methyl-4-phenyl-1H-azepine-4-carboxylate

- 4-22-00-01044 (Beilstein Handbook Reference)

- ETHOHEPTAZINE [WHO-DD]

- Ethyl hexahydro-1-methyl-4-phenyl-azepine-4-carboxylate

- SCHEMBL24581

- 4-Carbethoxy-1-methyl-4-phenylazacycloheptane

- HSDB 3326

-

- インチ: InChI=1S/C16H23NO2/c1-3-19-15(18)16(14-8-5-4-6-9-14)10-7-12-17(2)13-11-16/h4-6,8-9H,3,7,10-13H2,1-2H3

- InChIKey: WGJHHMKQBWSQIY-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1(CCCN(C)CC1)C2=CC=CC=C2

計算された属性

- せいみつぶんしりょう: 261.17300

- どういたいしつりょう: 261.172879

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 299

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 29.5

じっけんとくせい

- 密度みつど: d426 1.038

- ゆうかいてん: 25°C

- ふってん: bp1 133-134°; bp0.5 127-129°; bp0.3 128-130°

- フラッシュポイント: 114.4 ℃

- 屈折率: nD26 1.5210; nD28 1.5220

- PSA: 29.54000

- LogP: 2.54110

Ethyl 1-methyl-4-phenylazepane-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-18562833-0.05g |

ethyl 1-methyl-4-phenylazepane-4-carboxylate |

77-15-6 | 0.05g |

$2755.0 | 2023-09-18 |

Ethyl 1-methyl-4-phenylazepane-4-carboxylate 関連文献

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

77-15-6 (Ethyl 1-methyl-4-phenylazepane-4-carboxylate) 関連製品

- 20448-86-6(Bornaprine)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量